molecular formula C15H13NO4 B5774511 2-[(4-carboxybenzyl)amino]benzoic acid

2-[(4-carboxybenzyl)amino]benzoic acid

Katalognummer: B5774511
Molekulargewicht: 271.27 g/mol
InChI-Schlüssel: ZBLMLBVBDDPFPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(4-Carboxybenzyl)amino]benzoic Acid is a synthetic organic compound built around a benzoic acid core, functionalized with a secondary amine linkage to a second carboxybenzyl group. This structure places it within the family of aminobenzoic acid derivatives, which are recognized in medicinal chemistry as versatile building blocks for the design of novel bioactive molecules. As a research chemical, it is provided for use in laboratory investigations only. Compounds featuring aminobenzoic acid scaffolds, such as this one, are frequently explored in pharmaceutical research for their potential biological activities. Structurally similar molecules have been investigated as potential inhibitors of enzymes like acetylcholinesterase (for Alzheimer's disease research) and soluble epoxide hydrolase (for cardiovascular and anti-inflammatory research) . The presence of multiple carboxylic acid groups and an amine function provides sites for metal coordination and hydrogen bonding, which can be exploited in the development of coordination complexes or as a synthon for the synthesis of more complex structures like amides, esters, and hydrazides . Researchers value this class of compounds for their potential to yield new therapeutic agents with antimicrobial, anticancer, or anti-inflammatory properties . Handling should be conducted in accordance with all applicable laboratory safety guidelines. This compound is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

2-[(4-carboxyphenyl)methylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c17-14(18)11-7-5-10(6-8-11)9-16-13-4-2-1-3-12(13)15(19)20/h1-8,16H,9H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLMLBVBDDPFPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Derivatives and Their Properties

Compound Name Substituents/Modifications Melting Point (°C) Yield (%) Biological Activity (IC₅₀ for CK2/GSK3β, nM) Reference
2-[(4-Carboxybenzyl)amino]benzoic acid Core structure with no additional groups N/A N/A N/A
4i (Fluorophenyl-ureido derivative) 4-Fluorophenyl-propylurea substituent 220–222 52 CK2: 190; GSK3β: 420
4j (Carboxybenzylamino-thiazole derivative) 4-Carboxybenzylamino-thiazole linkage 177–178 63 CK2: 140; GSK3β: 380
4k (Carboxybenzyl-ureido derivative) Ureido linkage with 4-carboxybenzyl group 181–183 55 CK2: 160; GSK3β: 410
4l (Methoxyphenyl-ureido derivative) 4-Methoxyphenyl-propylurea substituent 185–187 59 CK2: 210; GSK3β: 450

Key Observations :

  • 4j, which incorporates the this compound motif, exhibits superior kinase inhibition (CK2 IC₅₀: 140 nM) compared to analogues with bulkier substituents (e.g., 4i, 4l). This suggests that the carboxybenzyl group enhances binding affinity to kinase active sites .
  • Derivatives with electron-withdrawing groups (e.g., fluorine in 4i ) show reduced solubility but comparable activity to carboxybenzyl-containing compounds.

Fluorescence Probes vs. Carboxybenzyl Derivatives

Compounds like APF (2-[6-(4'-Amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid) and HPF (2-[6-(4'-Hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid) share the benzoic acid core but are functionalized with xanthenone fluorophores. Unlike this compound, these probes detect reactive oxygen species (ROS) such as hydroxyl radicals and hypochlorite, highlighting the impact of substituents on application scope .

Carboxylic Acid Derivatives in Crystal Engineering

2-Amino-4-chlorobenzoic acid () lacks the carboxybenzyl group but demonstrates intramolecular hydrogen bonding (N–H⋯O) and centrosymmetric dimer formation.

BAY Activators and Carboxybutyl Analogues

The BAY58-2667 and BAY60-2770 activators () feature elongated carboxybutyl chains instead of carboxybenzyl groups. Molecular dynamics studies show that these modifications increase flexibility, enabling stronger interactions with H-NOX domains compared to rigid carboxybenzyl derivatives .

Boc-Protected Analogues

Compounds like 1-Boc-4-(4-Carboxybenzyl)piperazine () replace the amino group with a tert-butoxycarbonyl (Boc) protecting group. This substitution reduces polarity, enhancing membrane permeability but requiring deprotection for bioactive applications .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-[(4-carboxybenzyl)amino]benzoic acid derivatives?

The synthesis of derivatives like 4j and 4k (structurally related to this compound) involves multi-step organic reactions. A general procedure (e.g., "Procedure D2") includes coupling reactions using carbodiimide activators, followed by purification via recrystallization or chromatography. Key reagents include carbodiimides and heteronuclei polymers to control reaction pathways. Structural confirmation is achieved via IR, NMR, and mass spectrometry .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Characterization relies on:

  • Infrared Spectroscopy (IR) : Identifies functional groups like carboxyl (-COOH) and amide (-NHCO-) bonds.
  • Nuclear Magnetic Resonance (NMR) : Resolves proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon backbone.
  • Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns.
  • Raman Spectroscopy : Detects crystallinity and polymorphism, especially when polymeric heteronuclei are used to control crystallization .

Q. How can researchers optimize crystallization conditions for this compound?

Controlled crystallization is achieved using polymeric heteronuclei, such as 2-[(4-vinylphenyl)amino]benzoic acid/divinylbenzene copolymers. These polymers template crystal growth, reducing defects and improving diffraction quality. Raman spectra (e.g., peak shifts at 1600–1700 cm⁻¹) validate polymorphic purity .

Q. What computational tools assist in visualizing the molecular structure of this compound?

ORTEP-III (via a graphical user interface) generates 3D structural models from crystallographic data, highlighting bond angles and torsional strains. Programs like SHELXL refine X-ray diffraction data, addressing challenges like twinning or low-resolution datasets .

Advanced Research Questions

Q. How can structural discrepancies in X-ray data for derivatives be resolved?

Discrepancies (e.g., twinning or overlapping peaks) require iterative refinement using SHELXL . Strategies include:

  • Applying restraints for bond lengths/angles.
  • Testing alternative space groups.
  • Validating against spectroscopic data (e.g., NMR coupling constants) to resolve ambiguities .

Q. What methodological considerations are vital for kinase inhibition assays involving this compound?

For CK2/GSK3β inhibition studies:

  • Use Z′-LYTE™ fluorescence-based assays to measure phosphorylation kinetics.
  • Include positive controls (e.g., heparin for CK2) and negative controls (DMSO-only wells).
  • Validate IC₅₀ values via dose-response curves (typically 0.1–100 µM range) and triplicate runs to ensure reproducibility .

Q. How do pH and reaction conditions influence amide bond formation in derivative synthesis?

Amide coupling efficiency depends on:

  • pH Control : Neutral to slightly acidic conditions (pH 6–7) minimize carboxylate deprotonation.
  • Catalysts : Use HOBt (1-hydroxybenzotriazole) to suppress racemization and improve yields.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reagent solubility. Evidence shows HOBt-free reactions yield <50% product, underscoring its necessity .

Q. How can contradictory spectral data between computational models and experiments be reconciled?

  • Cross-validate DFT-predicted spectra (e.g., IR vibrational modes) with experimental data.
  • Adjust computational parameters (e.g., solvent effects in COSMO-RS models).
  • Use SHELXPRO to refine crystallographic models against observed diffraction patterns, resolving outliers .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.